4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride
CAS No.: 2742657-11-8
Cat. No.: VC11561378
Molecular Formula: C10H14Cl2N4O
Molecular Weight: 277.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742657-11-8 |
|---|---|
| Molecular Formula | C10H14Cl2N4O |
| Molecular Weight | 277.15 g/mol |
| IUPAC Name | 4-[(1-methyltriazol-4-yl)methoxy]aniline;dihydrochloride |
| Standard InChI | InChI=1S/C10H12N4O.2ClH/c1-14-6-9(12-13-14)7-15-10-4-2-8(11)3-5-10;;/h2-6H,7,11H2,1H3;2*1H |
| Standard InChI Key | LPUXCLXONAJKFC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(N=N1)COC2=CC=C(C=C2)N.Cl.Cl |
Introduction
4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride is a complex organic compound featuring a triazole ring linked to an aniline moiety. This compound is of interest in chemical and pharmaceutical research due to its unique structural features, which can confer potential biological activities. The compound's molecular formula is C10H14Cl2N4O, and it is identified by various synonyms, including 2742657-11-8 and EN300-37158513 .
Synthesis and Preparation
The synthesis of 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride typically involves the reaction of appropriate precursors. While specific synthesis details for this compound are not widely documented, general methods for synthesizing triazole derivatives often involve click chemistry reactions, such as the Huisgen cycloaddition, or other condensation reactions .
Safety and Hazards
The safety profile of 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride includes hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory tract irritation. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard codes .
Hazard Classification:
-
Acute Tox. 4: Harmful if swallowed.
-
Skin Irrit. 2: Causes skin irritation.
-
Eye Irrit. 2A: Causes serious eye irritation.
Data Table: Chemical and Hazard Information
| Property | Description |
|---|---|
| Molecular Formula | C10H14Cl2N4O |
| Synonyms | 2742657-11-8, EN300-37158513, Z5419813399 |
| Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
| Safety Precautions | Avoid ingestion, skin contact, and eye exposure. Use protective equipment when handling. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume